molecular formula C8H4F3NOS B13670024 6-(Trifluoromethoxy)benzo[d]isothiazole

6-(Trifluoromethoxy)benzo[d]isothiazole

Katalognummer: B13670024
Molekulargewicht: 219.19 g/mol
InChI-Schlüssel: WNYIROBBKKQWIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Trifluoromethoxy)benzo[d]isothiazole is a chemical compound with the molecular formula C8H4F3NOS. It is a member of the isothiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzo[d]isothiazole ring, making it a unique and valuable molecule in various fields of research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)benzo[d]isothiazole typically involves the reaction of trifluoromethoxy-substituted aromatic compounds with sulfur and nitrogen sources. One common method includes the cyclization of 2-(trifluoromethoxy)aniline with sulfur monochloride (S2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Trifluoromethoxy)benzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-(Trifluoromethoxy)benzo[d]isothiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethoxy)benzo[d]isothiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes and receptors involved in disease pathways, such as voltage-dependent sodium channels and glutamate receptors.

    Pathways Involved: It modulates neurotransmitter release and receptor activity, leading to neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)benzo[d]isothiazole is unique due to its specific trifluoromethoxy substitution, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities .

Eigenschaften

Molekularformel

C8H4F3NOS

Molekulargewicht

219.19 g/mol

IUPAC-Name

4-(trifluoromethoxy)-1,2-benzothiazole

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-6-2-1-3-7-5(6)4-12-14-7/h1-4H

InChI-Schlüssel

WNYIROBBKKQWIL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=NSC2=C1)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.